S-Benzyl-DL-homocysteine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of 2-Amino-4-(benzylthio)butanoic acid is the Voltage-gated calcium channel alpha-2/delta-1 (CACNA2D1) . This channel regulates calcium current density and activation/inactivation kinetics of the calcium channel, playing an important role in excitation-contraction coupling .

Mode of Action

It is known to interact with its target, the cacna2d1, potentially influencing the calcium current density and the activation/inactivation kinetics of the calcium channel .

Biochemical Pathways

Given its target, it is likely to influence pathways involving calcium signaling and muscle contraction .

Result of Action

Given its target, it may influence calcium signaling and muscle contraction .

Méthodes De Préparation

One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

S-Benzyl-DL-homocysteine can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

S-Benzyl-DL-homocysteine has diverse applications in scientific research. It is commonly utilized for its potential in drug discovery, protein synthesis, and as a building block for organic synthesis. In chemistry, it serves as a precursor for the synthesis of more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biochemical pathways. In industry, it can be employed in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

S-Benzyl-DL-homocysteine can be compared with other similar compounds, such as:

2-Amino-4-(trifluoromethoxy)butanoic acid: This compound contains a trifluoromethoxy group instead of a benzylthio group and has different chemical properties and applications.

2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid: This compound contains a hydroxymethyl-phosphinyl group and is used in different biological contexts.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues.

Activité Biologique

S-Benzyl-DL-homocysteine is a sulfur-containing amino acid derivative, specifically a benzylated form of DL-homocysteine. This compound has garnered interest due to its significant biological activities, particularly as an analog of methionine, and its potential applications in biochemical research and pharmaceutical development.

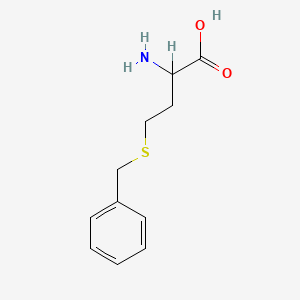

- Molecular Formula : C₁₁H₁₅N₁O₂S

- Molecular Weight : Approximately 229.31 g/mol

- Structure : The compound features a benzyl group attached to the sulfur atom of homocysteine, influencing its reactivity and biological properties.

This compound primarily acts as an inhibitor of methionine metabolism. Its unique structure allows it to interact with various biochemical pathways, particularly those involving sulfur amino acids. The compound has been shown to influence calcium signaling pathways by targeting voltage-gated calcium channels (CACNA2D1), which play a crucial role in muscle contraction and neurotransmitter release.

Biological Activities

- Inhibition of Methionine Metabolism : this compound inhibits the activity of enzymes involved in methionine metabolism, potentially leading to increased levels of homocysteine in biological systems. This effect is critical for understanding its role in hyperhomocysteinemia, a condition associated with cardiovascular diseases .

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage.

-

Potential Therapeutic Applications :

- Cardiovascular Health : Due to its role in modulating homocysteine levels, this compound may have implications for cardiovascular health, particularly in managing hyperhomocysteinemia .

- Neuroprotection : The compound's ability to influence calcium signaling may also extend to neuroprotective effects, although further research is needed to elucidate these mechanisms fully.

Comparative Analysis with Other Homocysteine Derivatives

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Benzylated amino acid | Inhibits methionine metabolism | Antioxidant properties |

| DL-Homocysteine | Non-benzylated amino acid | Precursor for cysteine | Direct involvement in metabolism |

| S-Allyl-DL-homocysteine | Allylated amino acid | Similar inhibition effects | Different alkene reactivity |

| S-Methyl-DL-homocysteine | Methylated amino acid | Impacts on homocysteine levels | Commonly studied for health effects |

Case Studies and Research Findings

Recent studies have explored the implications of elevated homocysteine levels due to compounds like this compound. For instance, research indicates that hyperhomocysteinemia significantly correlates with increased risks for cardiovascular events and cognitive decline .

In a clinical context, randomized trials assessing the impact of homocysteine-lowering therapies have yielded mixed results. While some studies suggest potential benefits in specific populations, others indicate no significant reduction in mortality or major vascular events despite lowered homocysteine levels . These findings highlight the complexity of homocysteine's role in health and disease.

Propriétés

IUPAC Name |

2-amino-4-benzylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPDMPPOTUGMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7689-60-3, 3054-02-2 | |

| Record name | NSC164657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.